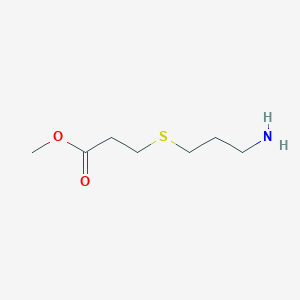
Methyl 3-((3-aminopropyl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((3-aminopropyl)thio)propanoate is a chemical compound with the molecular formula C7H15NO2S. It is a clear, pale liquid with a molecular weight of 177.26 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((3-aminopropyl)thio)propanoate typically involves the reaction of 3-mercaptopropionic acid with methyl acrylate in the presence of a base, followed by the addition of 3-aminopropylamine. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((3-aminopropyl)thio)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 3-((3-aminopropyl)thio)propanoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of Methyl 3-((3-aminopropyl)thio)propanoate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, inhibiting enzyme activity or altering protein function. This interaction can affect various biochemical pathways, making it useful in research and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(methylthio)propanoate
- Methyl 3-(methylmercapto)propionate
- Ethyl 3-(methylthio)propanoate
Uniqueness
Methyl 3-((3-aminopropyl)thio)propanoate is unique due to its combination of an ester group and an aminopropylthio group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Propiedades
Fórmula molecular |
C7H15NO2S |
|---|---|
Peso molecular |
177.27 g/mol |
Nombre IUPAC |
methyl 3-(3-aminopropylsulfanyl)propanoate |
InChI |
InChI=1S/C7H15NO2S/c1-10-7(9)3-6-11-5-2-4-8/h2-6,8H2,1H3 |
Clave InChI |
AEYVMNKGQRDBJM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCSCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Iodopyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13488088.png)

![tert-butyl N-[(4-methoxypiperidin-4-yl)methyl]carbamate hydrochloride](/img/structure/B13488113.png)
![rac-(1R,5S)-3-benzyl-1-(4-bromophenyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane-6,6-dione, cis](/img/structure/B13488120.png)
![ethyl 2-[(1E)-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]acetate](/img/structure/B13488122.png)
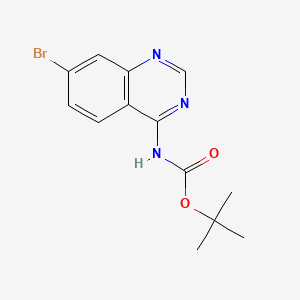

![(3AS,7aR)-1-isopropyloctahydro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B13488145.png)
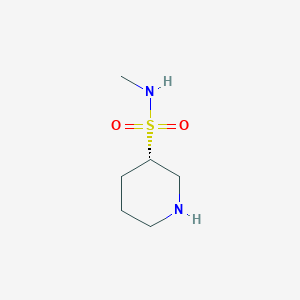
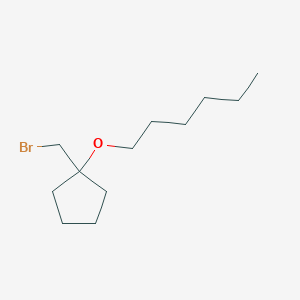
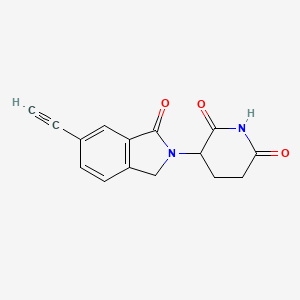
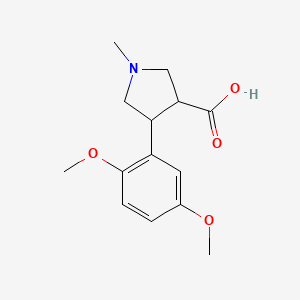

![Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13488159.png)
